2-Bromo-4,5,6-trichloro-3-methoxypyridine
Description
2-Bromo-4,5,6-trichloro-3-methoxypyridine is a halogenated pyridine derivative featuring bromine, chlorine, and methoxy substituents. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and dye synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
2-bromo-4,5,6-trichloro-3-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3NO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAWMHJAWCMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6-trichloro-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 4,5,6-trichloro-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6-trichloro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4,5,6-trichloro-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trichloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing its biological effects. The methoxy group can also play a role in the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Substituent Position and Reactivity
- 2-Bromo-4-iodo-3-methoxypyridine (CAS 1261365-82-5): Structure: Bromine at position 2, iodine at position 4, methoxy at position 3. Key Differences: Replacement of chlorines with iodine increases molecular weight (C6H5BrINO vs. C6H4BrCl3NO) and polarizability, influencing its utility in Suzuki-Miyaura couplings . Applications: Used in synthesizing iodine-containing heterocycles for medicinal chemistry.
2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) :
- Structure : Bromine at position 2, chlorine at position 6, methoxy at position 3.
- Key Differences : Reduced halogenation (one chlorine vs. three chlorines) lowers steric hindrance, enhancing solubility in organic solvents.
- Toxicity : Chlorinated pyridines are associated with bioaccumulation risks (log KOW ~2.1–3.5) .
Analytical and Regulatory Insights from Analogous Compounds
2-Bromo-4,6-dinitroaniline :
- Detected Levels : Up to 282 µg/g in textiles, exceeding REACH limits (30 µg/g) due to mutagenicity risks .
- Comparison : Unlike 2-bromo-4,5,6-trichloro-3-methoxypyridine, this compound lacks a methoxy group but shares bromine and nitro substituents, contributing to high polarity and adsorption in GC systems .
3-Bromo-5-Methoxypyridine (CAS 50720-12-2) :
Physicochemical and Environmental Properties
*Predicted properties based on analogs.
Health and Environmental Risks
- Mutagenicity : Brominated and chlorinated pyridines (e.g., 2-bromo-4,6-dinitroaniline) are linked to DNA alkylation, necessitating strict handling protocols .
- Regulatory Gaps : Many analogs (e.g., 2-bromo-6-chloro-3-methoxypyridine) lack comprehensive toxicity data, highlighting the need for extended REACH evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
